1-(Oxirane-2-carbonyl)-2-phenylazepane
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Overview
Description
1-(Oxirane-2-carbonyl)-2-phenylazepane is a heterocyclic compound featuring an oxirane (epoxide) ring and an azepane ring with a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxirane-2-carbonyl)-2-phenylazepane typically involves the reaction of an azepane derivative with an oxirane-containing compound under specific conditions. One common method is the ring-expansion reaction of oxiranes, which can be catalyzed by various metal catalysts or Lewis acids . The reaction conditions often include the use of coordinating solvents and controlled temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(Oxirane-2-carbonyl)-2-phenylazepane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while nucleophilic substitution can produce various substituted azepane derivatives .
Scientific Research Applications
1-(Oxirane-2-carbonyl)-2-phenylazepane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Oxirane-2-carbonyl)-2-phenylazepane involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds also contain a strained three-membered ring and exhibit similar reactivity towards nucleophiles.
Oxetane derivatives: These compounds have a four-membered ring and share some chemical properties with oxiranes.
Uniqueness
1-(Oxirane-2-carbonyl)-2-phenylazepane is unique due to its combination of an oxirane ring and an azepane ring with a phenyl group. This structural arrangement provides distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
oxiran-2-yl-(2-phenylazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-15(14-11-18-14)16-10-6-2-5-9-13(16)12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKDCIFGWKTEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)C2CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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